molecular formula C7H10N2O2 B1335156 3-(1H-Pyrazol-1-yl)butanoic acid CAS No. 890092-84-9

3-(1H-Pyrazol-1-yl)butanoic acid

Cat. No. B1335156
CAS RN: 890092-84-9
M. Wt: 154.17 g/mol
InChI Key: LLMHIHGJTUQQRA-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)butanoic acid is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms in adjacent positions. The specific structure and properties of 3-(1H-Pyrazol-1-yl)butanoic acid are not directly discussed in the provided papers, but related compounds with pyrazole moieties have been synthesized and characterized, which can give insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of acetones with diethyl oxalate and other reagents to introduce the pyrazole moiety. In one study, four kinds of 3(5)-substituted 1H-pyrazole carboxylic acids were designed and synthesized using different kinds of acetones and diethyl oxalate . This suggests that a similar approach could potentially be used for the synthesis of 3-(1H-Pyrazol-1-yl)butanoic acid, with the appropriate choice of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed through various characterization techniques. For instance, a binuclear copper complex with a pyrazole moiety was characterized, confirming the molecular structure of the pyrazole . Although the structure of 3-(1H-Pyrazol-1-yl)butanoic acid is not directly reported, the methodologies used in these studies could be applied to determine its structure.

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be complex and diverse. The studies provided do not detail specific reactions for 3-(1H-Pyrazol-1-yl)butanoic acid, but they do describe the synthesis of related compounds and their coordination with metal ions . This indicates that pyrazole derivatives can participate in coordination chemistry, which could be relevant for the chemical behavior of 3-(1H-Pyrazol-1-yl)butanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from spectroscopic evaluations. For example, the nonlinear optical properties of a pyrazole derivative were investigated, and a small energy gap between the frontier molecular orbitals was found to be responsible for this activity . Additionally, the optical properties of novel pyrazole derivatives were characterized, showing that the absorption and emission maxima were less correlated with substituent groups on the pyrazole moiety . These findings suggest that the physical and chemical properties of 3-(1H-Pyrazol-1-yl)butanoic acid could also be explored through similar spectroscopic techniques.

Safety and Hazards

The safety data sheet for “3-(1H-Pyrazol-1-yl)butanoic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(1H-Pyrazol-1-yl)butanoic acid” are not mentioned in the retrieved sources, there is a general interest in the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .

properties

IUPAC Name

3-pyrazol-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6(5-7(10)11)9-4-2-3-8-9/h2-4,6H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMHIHGJTUQQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390170
Record name 3-(1H-Pyrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Pyrazol-1-yl)butanoic acid

CAS RN

890092-84-9
Record name β-Methyl-1H-pyrazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890092-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Pyrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-1-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary reaction pathway described in the research for synthesizing 3-(1H-Pyrazol-1-yl)butanoic acid?

A1: The research paper [] details the synthesis of 3-(1H-Pyrazol-1-yl)butanoic acid through an Aza-Michael addition reaction. This reaction involves the addition of pyrazole to crotonic acid.

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